molecular formula C23H24N6O2 B12428009 Tnk2-IN-1

Tnk2-IN-1

Cat. No.: B12428009
M. Wt: 416.5 g/mol
InChI Key: GXWVHVUBHRTGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tnk2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical structure. Industrial production methods may involve scaling up these reactions in controlled environments to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Tnk2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Tnk2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of TNK2 and its effects on various signaling pathways. In biology, this compound is employed to investigate the role of TNK2 in cell survival, proliferation, and migration. In medicine, this compound is being explored for its potential therapeutic applications in treating cancers, such as breast cancer, non-small-cell lung cancer, and hepatocellular carcinoma. Additionally, this compound is used in drug repurposing studies to identify new therapeutic targets for other diseases .

Mechanism of Action

Tnk2-IN-1 exerts its effects by inhibiting the activity of TNK2, a non-receptor tyrosine kinase involved in various cellular processes. TNK2 interacts with multiple receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR), insulin receptor (IR), and others. By inhibiting TNK2, this compound disrupts the signaling pathways that promote cell survival, proliferation, and migration. This inhibition leads to the suppression of tumor growth and progression .

Comparison with Similar Compounds

Tnk2-IN-1 is unique in its specificity for TNK2 compared to other similar compounds. Some similar compounds include dasatinib, XMD8-87, and XMD16-5, which also target tyrosine kinases but may have broader or different specificities.

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one

InChI

InChI=1S/C23H24N6O2/c1-13-4-5-16-17(8-13)26-23(30)27-19-11-24-22(28-21(16)19)25-18-9-15-12-29(2)7-6-14(15)10-20(18)31-3/h4-5,8-11H,6-7,12H2,1-3H3,(H,24,25,28)(H2,26,27,30)

InChI Key

GXWVHVUBHRTGRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=NC(=NC=C3NC(=O)N2)NC4=C(C=C5CCN(CC5=C4)C)OC

Origin of Product

United States

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